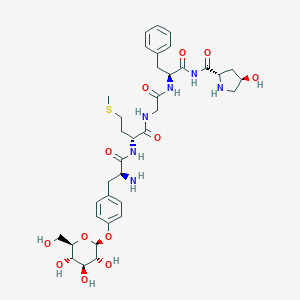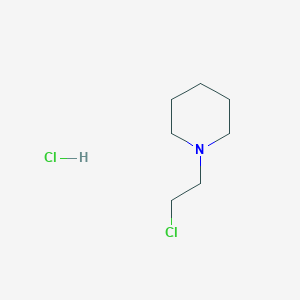
4-Hydroxy-2-methylpyridine
Übersicht
Beschreibung
4-Hydroxy-2-methylpyridine is a compound of interest in various fields of chemistry due to its unique properties and potential applications. Its structural specificity lies in the presence of a hydroxy group attached to the pyridine ring, making it a versatile intermediate in organic synthesis, coordination chemistry, and materials science.
Synthesis Analysis
The synthesis of derivatives related to 4-Hydroxy-2-methylpyridine has been explored through various methodologies. For example, the heterodiene condensation of 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one through the stage of 3-hydroxy-2-methylpyridine-5-carbaldehyde highlights a method for synthesizing related compounds (Chekhun et al., 1974).
Molecular Structure Analysis
The molecular and crystal structures of derivatives have been studied extensively. For instance, studies on coordination polymers based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands under hydrothermal conditions reveal insights into the structural aspects of similar molecules (Gao et al., 2006).
Chemical Reactions and Properties
The reactivity and chemical properties of 4-Hydroxy-2-methylpyridine derivatives have been a subject of interest. For example, the aromatic nucleophilic substitution with 4-hydroxypyridine leading to N-aryl-4(1H)-pyridones showcases the chemical reactivity of such compounds (You & Twieg, 1999).
Physical Properties Analysis
The physical properties, including conformational stability and vibrational spectral studies of hydroxypyridine derivatives, have been analyzed using density functional theory, providing a deeper understanding of their stability and structural characteristics (Balachandran et al., 2012).
Chemical Properties Analysis
The chemical properties, such as the electronic structure and reaction capacity of 2- and 4-hydroxypyridines, have been investigated to understand their reactivity patterns. This analysis is crucial for predicting the direction of aromatic substitution reactions within the hydroxypyridines series and their derivatives (Zvolinskii et al., 1972).
Wissenschaftliche Forschungsanwendungen
Protein Modification : It acts as a novel protein modifier enhancing reactivity when bound to target proteins. This property is useful in developing biological probes and therapeutics (Johnson et al., 2011).
Electrophoretic Separation : In electrophoresis, it is used for the separation of 2-, 3-, and 4-substituted methylpyridines. The process can be optimized using a cationic surfactant to suppress electroosmotic flow (Wren, 1991).
Medicinal Applications : It serves as a versatile ligand in medicinal chemistry, particularly for iron removal, imaging contrast agents, and the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).
Nitrogen Photochemistry : This compound is utilized in nitrogen photochemistry to produce various methylpyridines and 1,2-dipyridylethanes (Stenberg & Travecedo, 1971).
Iron Chelation Therapy : It has potential as an orally active chelator of iron(III), particularly in the treatment of thalassemia (Hider & Lerch, 1989).
Phytotoxic Products : It can be used as a lead structure for the development of more active phytotoxic products (Demuner et al., 2009).
Hybrid Formation Technology : Its derivatives, such as 2-hydroxy-3-cyano-4-methylpyridine, play a role in stabilizing hydrogen bonds, a key aspect in hybrid formation technology (Kucharska et al., 2010).
Metal Complex Formation : It forms stable complexes with Fe(III) and Pb(II), showing improved selectivity over Mg(II) and Ca(II) in biological studies (Katoh, Harada, & Saito, 2006).
Stereochemistry Studies : Derivatives like 4-norpyridoxine are useful in studying the stereochemistry of isomeric adducts in organic compounds (Chekhun et al., 1974).
Retinoprotective Effects : Compounds like 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrate potential retinoprotective effects and help prevent ischemic injuries in retinal ischemia-reperfusion models (Peresypkina et al., 2020).
Blue Fluorescence Compounds : The synthesis of derivatives like 5-methoxy-2-[(E)-( 6-methylpyridin-2-ylimino) methyl]phenol is used to study new compounds with blue fluorescence (Linsha, 2015).
Corrosion Resistance : In metallurgy, derivatives such as 2-amino-4-methylpyridine enhance the corrosion resistance of mild steel in acidic solutions (Mert et al., 2014).
Safety And Hazards
The safety information for 4-Hydroxy-2-methylpyridine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and wearing protective equipment .
Eigenschaften
IUPAC Name |
2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDSIZCJICMHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171858 | |
| Record name | 2-Methyl-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylpyridine | |
CAS RN |
18615-86-6 | |
| Record name | 2-Methyl-4-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018615866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)



![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)



![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)

